molecular formula C7H16ClNO3 B2557061 Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride CAS No. 2375273-41-7

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride

Cat. No.: B2557061
CAS No.: 2375273-41-7
M. Wt: 197.66
InChI Key: ZEIKPSORSBTZCB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a derivative of butanoic acid and is characterized by the presence of amino, hydroxy, and ester functional groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride typically involves the esterification of 2-amino-3-hydroxy-2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically isolated through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-amino-3-oxo-2,3-dimethylbutanoate.

    Reduction: Formation of 2-amino-3-hydroxy-2,3-dimethylbutanol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,3-dimethylbutanoate;hydrochloride
  • Methyl 2-amino-3-hydroxybutanoate;hydrochloride
  • Methyl 2-amino-2,3-dimethylbutanoate;hydrochloride

Uniqueness

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride is unique due to the presence of both amino and hydroxy groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it valuable for specific research applications.

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-6(2,10)7(3,8)5(9)11-4;/h10H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIKPSORSBTZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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